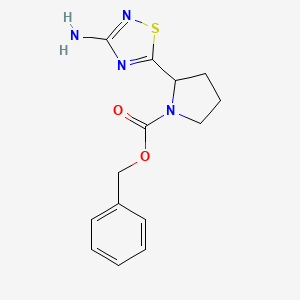








|
REACTION_CXSMILES
|
Br.[CH2:2]([O:9][C:10]([N:12]1[CH2:16][CH2:15][CH2:14][CH:13]1[C:17]1[S:21][N:20]=[C:19]([NH:22]C(=O)C)[N:18]=1)=[O:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+]>C(O)C.O>[CH2:2]([O:9][C:10]([N:12]1[CH2:16][CH2:15][CH2:14][CH:13]1[C:17]1[S:21][N:20]=[C:19]([NH2:22])[N:18]=1)=[O:11])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3.4|
|


|
Name
|
2-(3-Acetylamino-[1,2,4]thiadiazol-5-yl)-pyrrolidine-1-carboxylic acid benzyl ester hydrobromide
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C1=NC(=NS1)NC(C)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring for 30 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated down
|
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in water (100 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with brine (3×50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was partitioned from the aqueous layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuo
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(CCC1)C1=NC(=NS1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |